(4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) (4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13708389
InChI: InChI=1S/C22H22N2O2/c1-3-8-16(9-4-1)18-14-25-20(23-18)22(12-7-13-22)21-24-19(15-26-21)17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2/t18-,19-/m0/s1
SMILES: C1CC(C1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5
Molecular Formula: C22H22N2O2
Molecular Weight: 346.4 g/mol

(4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)

CAS No.:

Cat. No.: VC13708389

Molecular Formula: C22H22N2O2

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

(4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) -

Specification

Molecular Formula C22H22N2O2
Molecular Weight 346.4 g/mol
IUPAC Name (4R)-4-phenyl-2-[1-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclobutyl]-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C22H22N2O2/c1-3-8-16(9-4-1)18-14-25-20(23-18)22(12-7-13-22)21-24-19(15-26-21)17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2/t18-,19-/m0/s1
Standard InChI Key VMMCVSNWSKPHPC-OALUTQOASA-N
Isomeric SMILES C1CC(C1)(C2=N[C@@H](CO2)C3=CC=CC=C3)C4=N[C@@H](CO4)C5=CC=CC=C5
SMILES C1CC(C1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5
Canonical SMILES C1CC(C1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5

Introduction

(4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a complex organic compound featuring a cyclobutane core linked to two oxazole rings, each substituted with a phenyl group. This compound is of interest in various fields of chemistry due to its unique structure and potential applications.

Storage Conditions

  • The compound should be stored in an inert atmosphere at a temperature range of 2-8°C to maintain stability.

(4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)-bis(4-phenyl-4,5-dihydrooxazole)

  • Molecular Formula: C23H24N2O2

  • Molecular Weight: 360.45 g/mol

  • CAS Number: 1246401-49-9

  • Boiling Point: Predicted to be around 511.8±50.0 °C

  • Density: Approximately 1.25±0.1 g/cm³

This compound shares similarities with (4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) but features a cyclopentane core instead, which may influence its physical properties and applications.

(4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

  • Molecular Formula: C18H30N2O2

  • Molecular Weight: 306.45 g/mol

  • CAS Number: 2828431-97-4

  • Purity: Typically available at 97%

This compound differs by having tert-butyl groups instead of phenyl groups, which affects its molecular weight and potential applications.

Data Table for Comparison

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
(4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)C22H22N2O2346.421246401-48-8
(4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)-bis(4-phenyl-4,5-dihydrooxazole)C23H24N2O2360.451246401-49-9
(4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)C18H30N2O2306.452828431-97-4

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